molecular formula C13H26N2O2 B2431894 Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate CAS No. 1936681-12-7

Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate

Cat. No.: B2431894
CAS No.: 1936681-12-7
M. Wt: 242.363
InChI Key: IGLGVDQPXFGFLT-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C13H26N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3,3-dimethylpiperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran or dimethylformamide, and the reaction is conducted under an inert atmosphere to prevent moisture and oxygen interference .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines in multi-step organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • Tert-butyl carbamate
  • N-tert-butoxycarbonyl-3,3-dimethylpiperidine
  • Tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate

Uniqueness: Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 544443-41-6
  • Molecular Formula : C12H24N2O2
  • Molar Mass : 228.33 g/mol

This compound functions as a pharmaceutical intermediate and exhibits various biological activities, including:

  • Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic function is impaired .
  • Neuroprotective Effects : Research indicates that related compounds have shown protective activity against neurotoxic agents such as amyloid-beta peptides. These compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Neuroprotective Effects

A study investigated the protective effects of a structurally related compound on astrocytes stimulated with amyloid-beta 1-42. The results demonstrated that the compound could significantly reduce cell death and oxidative stress markers such as malondialdehyde (MDA) levels in treated astrocytes compared to control groups .

In Vivo Studies

In vivo studies using models of scopolamine-induced cognitive impairment showed that while the compound exhibited some protective effects in vitro, its efficacy in vivo was limited compared to established treatments like galantamine. This discrepancy might be attributed to the bioavailability of the compound within the brain .

Comparative Biological Activity Table

Compound NameMechanism of ActionBiological ActivityReference
This compoundAcetylcholinesterase InhibitorModerate neuroprotection against amyloid-beta toxicity
GalantamineAcetylcholinesterase InhibitorSignificant cognitive enhancement in Alzheimer’s models
Other Related Compoundsβ-secretase InhibitorsReduction of amyloid plaque formation

Properties

IUPAC Name

tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-10-13(4,5)7-6-8-14-10/h10,14H,6-9H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLGVDQPXFGFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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